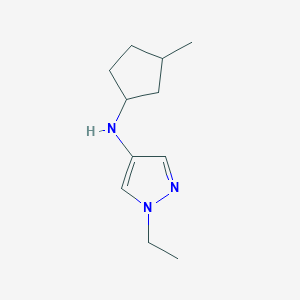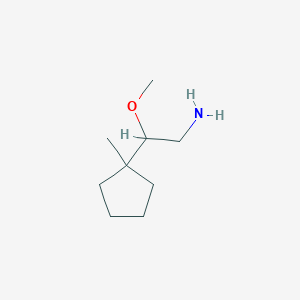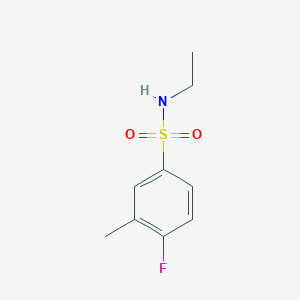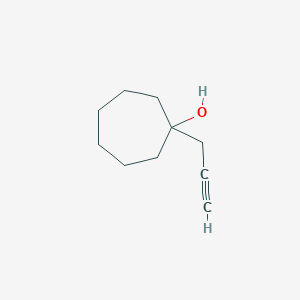![molecular formula C11H15IN2O B13268718 4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 1820572-08-4](/img/structure/B13268718.png)
4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine is a chemical compound with the molecular formula C11H15IN2O It is characterized by the presence of an iodopyridine moiety attached to a cyclohexane ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine typically involves the reaction of 5-iodopyridin-2-ol with cyclohexanone oxime. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the iodopyridine is replaced by the oxime group, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The iodopyridine moiety can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. Additionally, the iodopyridine moiety can participate in π-π stacking interactions or halogen bonding, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromopyridin-2-yl)oxy]cyclohexan-1-amine
- 4-[(5-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
- 4-[(5-Fluoropyridin-2-yl)oxy]cyclohexan-1-amine
Uniqueness
4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity, making it distinct from its bromine, chlorine, and fluorine analogs.
Properties
CAS No. |
1820572-08-4 |
|---|---|
Molecular Formula |
C11H15IN2O |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
4-(5-iodopyridin-2-yl)oxycyclohexan-1-amine |
InChI |
InChI=1S/C11H15IN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1,6-7,9-10H,2-5,13H2 |
InChI Key |
NOMRIVQWKDPJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13268643.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol](/img/structure/B13268650.png)
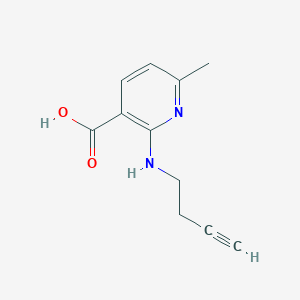
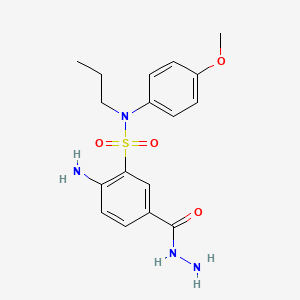
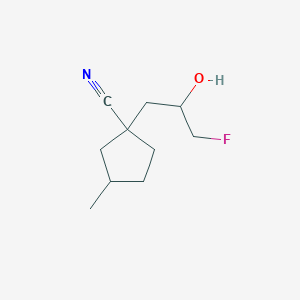
![1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13268675.png)
![5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13268678.png)
![2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13268685.png)
![2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13268697.png)
![2-Bromo-6-[(pentylamino)methyl]phenol](/img/structure/B13268702.png)
